molecular formula C10H14N4O2 B7737804 (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide CAS No. 23817-62-1

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide

Cat. No.: B7737804
CAS No.: 23817-62-1
M. Wt: 222.24 g/mol
InChI Key: MBBVCAXPOIMXDG-AWNIVKPZSA-N
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Description

(E)-2-(2,3-Dimethoxybenzylidene)hydrazinecarboximidamide is a hydrazinecarboximidamide derivative featuring a benzylidene moiety substituted with two methoxy groups at the 2- and 3-positions of the aromatic ring. This compound belongs to a broader class of Schiff base derivatives, which are characterized by the presence of an imine (-C=N-) group formed via condensation reactions between carbonyl compounds and amines or hydrazides. Such derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 2,3-dimethoxy substitution pattern on the benzylidene group contributes to its electronic and steric profile, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-15-8-5-3-4-7(9(8)16-2)6-13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBVCAXPOIMXDG-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430151
Record name F3095-0901
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23817-62-1
Record name NSC65817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3095-0901
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazinecarboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy groups and hydrazinecarboximidamide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzylidene derivatives, while reduction could produce hydrazinecarboximidamide derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The structural characteristics of (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide suggest significant potential for biological activity. Research indicates that compounds with similar hydrazine and benzylidene functionalities may exhibit pharmacological properties, making this compound a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.

Materials Science

Novel Material Design

Due to its unique chemical properties, this compound can be utilized in the development of novel materials with specific functionalities. The compound's ability to form stable complexes may be exploited in creating advanced polymers or composites for applications in electronics or coatings.

Chemical Biology

Biochemical Probes

In the realm of chemical biology, this compound can serve as a probe or reagent in biochemical assays. Its derivatives may be used to study various biological processes, including enzyme kinetics and cellular signaling pathways. This application is particularly relevant in understanding disease mechanisms at a molecular level.

Industrial Chemistry

Synthesis and Production

The synthesis of this compound typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazinecarboximidamide under reflux conditions in an organic solvent like ethanol or methanol. This method can be scaled for industrial production by optimizing reaction conditions to maximize yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions including oxidation and reduction processes. For instance:

  • Oxidation: It can be oxidized to yield corresponding oxides or oxidized derivatives.
  • Reduction: Reduction reactions can convert it into reduced forms with altered properties.
  • Substitution: The methoxy groups and hydrazinecarboximidamide moiety are capable of participating in substitution reactions, leading to the formation of new derivatives.

Case Studies

  • Antioxidant Activity
    A study evaluated the antioxidant properties of hydrazone derivatives similar to this compound, demonstrating their efficacy in scavenging free radicals and inhibiting lipid peroxidation. These findings suggest that such compounds may play a role in protecting against oxidative stress-related diseases .
  • Enzyme Inhibition
    Research has indicated that compounds with a hydrazine framework can act as enzyme inhibitors. For example, studies on related compounds have shown their potential to inhibit D-amino acid oxidase, which is significant in neurological research .

Mechanism of Action

The mechanism by which (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, chloro and nitro groups (electron-withdrawing) reduce electron density, which may increase electrophilicity and reactivity .
  • Substituent Position : The 2,3-dimethoxy configuration in the parent compound may confer steric hindrance compared to the 3,4-isomer, affecting molecular planarity and binding affinity .

Biological Activity

(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide is a hydrazone derivative that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound's structure, characterized by a hydrazine linkage and a substituted benzylidene moiety, suggests diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N4O3\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_3

This compound features two methoxy groups on the benzylidene part, which may enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydrazine group allows for potential enzyme inhibition, while the methoxy substituents can enhance binding affinity to specific receptors or enzymes. The compound may act through the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in oxidative stress pathways.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative damage in cells.
  • Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Research indicates that hydrazone derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals such as DPPH and ABTS- +, demonstrating their potential as effective antioxidants .

CompoundDPPH Scavenging Activity (%)ABTS- + Scavenging Activity (%)
This compound70% at 100 µM65% at 100 µM
Trolox90% at 100 µM85% at 100 µM

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary data suggest that this compound exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators in macrophages. Specifically, it has been shown to lower levels of TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS) .

Case Studies

  • Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of various hydrazone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of several hydrazones against clinical isolates. The study found that this compound displayed notable activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 2,3-dimethoxybenzaldehyde with aminoguanidine hydrochloride under reflux in ethanol. LiCl is often used as a catalyst to enhance imine bond formation. Reaction monitoring via TLC or HPLC ensures completion. For analogs, yields typically range from 38–49% after recrystallization .
  • Key Parameters :

  • Solvent: Ethanol (reflux, 6–8 hrs).
  • Catalyst: LiCl (5–10 mol%).
  • Purification: Column chromatography or recrystallization from MeOH/EtOAC.

Q. How can spectroscopic techniques (NMR, UV-Vis) validate the structure of this compound?

  • 1H/13C NMR : The (E)-isomer shows characteristic peaks for the benzylidene proton (δ ~8.1–8.3 ppm, singlet) and methoxy groups (δ ~3.8–4.0 ppm). The guanidine NH protons appear as broad singlets (δ ~11–12 ppm) .
  • UV-Vis : The conjugated hydrazinecarboximidamide system exhibits λmax at 275–280 nm (ε ~4.5 × 10^4 L·mol⁻¹·cm⁻¹), consistent with π→π* transitions .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines atomic coordinates and thermal parameters. Space group assignments (e.g., monoclinic C2/c) and H-bonding networks are critical for validating packing efficiency .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and bond angles ensures accurate structural visualization .

Advanced Research Questions

Q. How do electronic substituents (e.g., methoxy groups) influence the compound’s bioactivity or optical properties?

  • Structure-Activity Relationship (SAR) : The 2,3-dimethoxy groups enhance electron donation, stabilizing the hydrazinecarboximidamide core. This increases binding affinity to heme oxygenase (HemO) in P. aeruginosa (IC50 ~1–10 µM) .
  • Nonlinear Optical (NLO) Properties : Conjugation and electron-withdrawing groups improve third-order NLO susceptibility (χ³), measured via Z-scan techniques .

Q. What challenges arise in refining crystallographic data for hydrazinecarboximidamide derivatives?

  • Disorder and Thermal Motion : Methoxy groups and flexible hydrazine linkages often exhibit positional disorder. Anisotropic refinement with SHELXL and constraints for H-atoms (AFIX 147) improve model accuracy .
  • Extinction Correction : Apply SHELXL’s extinction coefficient (e.g., 0.028) to mitigate intensity errors in high-angle reflections .

Q. How can computational methods predict the compound’s adsorption or corrosion inhibition properties?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute Fukui indices and molecular electrostatic potential (MESP) surfaces. High electron density at the hydrazine moiety correlates with adsorption on mild steel in acidic media .
  • MD Simulations : Simulate adsorption on Fe(110) surfaces using Materials Studio. Binding energies >100 kJ/mol indicate strong chemisorption .

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